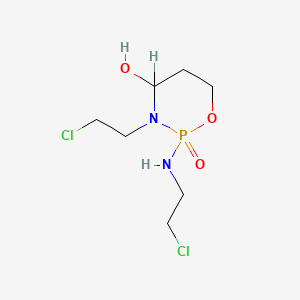
4-Hydroxyifosfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxyifosfamide belongs to the class of organic compounds known as isofamides. These are oxazaphospholanes containing the isofamide skeleton. Isofamide is a heterocyclic compound made up of a 1, 3, 2-oxazaphospholane, where the phosphorus atom is part of a phosphodiamide group, and the oxazaphospholane is substituted by two haloalkyl chains. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. This compound can be biosynthesized from ifosfamide through the action of the enzymes cytochrome P450 2C8, cytochrome P450 2C9, cytochrome P450 2B6, cytochrome P450 3A4, cytochrome P450 3A5, and cytochrome P450 2A6. In humans, this compound is involved in the ifosfamide action pathway and the ifosfamide metabolism pathway.
This compound is a member of ifosfamides.
Aplicaciones Científicas De Investigación
Pharmacological Properties
4-Hydroxyifosfamide is formed through the metabolic activation of ifosfamide via cytochrome P450 enzymes. This metabolite exhibits cytotoxic activity by inducing DNA damage, which is essential for its anticancer effects. The compound can lead to the formation of DNA cross-links, ultimately triggering apoptosis in cancer cells .
Cancer Treatment
This compound is primarily utilized in the treatment of various malignancies, including:
- Testicular Cancer : It is often part of combination chemotherapy regimens.
- Sarcomas : Effective in treating soft tissue sarcomas, where it is combined with other agents like doxorubicin.
- Lymphomas : Used in specific protocols for treating non-Hodgkin lymphoma.
The efficacy of ifosfamide, and consequently this compound, has been linked to its ability to cause significant DNA damage in neoplastic cells, which enhances the overall anticancer effect during treatment cycles .
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound has been studied extensively. Research indicates that its plasma concentrations increase with repeated dosing of ifosfamide, suggesting an autoinduction effect that enhances its cytotoxic potential over time . The half-life and area under the curve (AUC) values for this compound show significant changes during therapy, indicating that prolonged exposure may increase therapeutic efficacy but also the risk of toxicity .
Case Studies
Several case studies provide insights into the clinical implications and adverse effects associated with this compound:
- Case Study 1 : A patient undergoing treatment for uterine leiomyosarcoma experienced encephalopathy following high-dose ifosfamide therapy. This highlights the potential neurotoxic effects associated with its metabolites, including this compound .
- Case Study 2 : Another patient treated for pleomorphic rhabdomyosarcoma developed severe complications after multiple cycles of ifosfamide. The case underscores the importance of monitoring for adverse effects related to prolonged exposure to this compound .
Research Findings
Recent studies have focused on optimizing dosing regimens to maximize the efficacy of this compound while minimizing toxicity. For instance:
- Research has demonstrated that hydration and co-administration of mesna can mitigate some toxic effects while allowing higher doses of ifosfamide to be used safely .
- Investigations into drug interactions reveal that certain medications can alter the metabolism of ifosfamide and its active metabolites, necessitating careful management during treatment .
Propiedades
Número CAS |
50892-10-9 |
|---|---|
Fórmula molecular |
C7H15Cl2N2O3P |
Peso molecular |
277.08 g/mol |
Nombre IUPAC |
3-(2-chloroethyl)-2-(2-chloroethylamino)-2-oxo-1,3,2λ5-oxazaphosphinan-4-ol |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-10-15(13)11(5-3-9)7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13) |
Clave InChI |
JHUJMHKRHQPBRG-UHFFFAOYSA-N |
SMILES |
C1COP(=O)(N(C1O)CCCl)NCCCl |
SMILES canónico |
C1COP(=O)(N(C1O)CCCl)NCCCl |
Key on ui other cas no. |
50892-10-9 67292-64-2 |
Sinónimos |
3-(2-Chloroethyl)-2-((2-chloroethyl)amino)-1,3,2-oxazaphosphinan-4-ol 2-oxide 4-hydroxy-ifosfamide 4-hydroxyifosfamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















